
3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-FMAU, also known as β-L-2’-fluoro-5-methyl-1-β-L-arabinofuranosyluracil, is a synthetic nucleoside analog. It is primarily recognized for its potent antiviral activity, particularly against the hepatitis B virus (HBV). This compound is a reverse transcriptase inhibitor, which means it interferes with the replication process of viruses by inhibiting the enzyme reverse transcriptase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-FMAU typically begins with 2-deoxy-2-fluoro-D-galactopyranose. The key steps involve iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . Another method involves the peracetylation of L-arabinose with acetic anhydride and pyridine, followed by bromination using hydrogen bromide in acetic acid and acetic anhydride to furnish the bromo-sugar . This bromo-sugar is then treated with zinc dust, copper sulfate, and sodium acetate in acetic acid and water, followed by chromatographic separation to yield L-arabinal . The fluoro derivative is obtained by reaction with Selectfluor in refluxing nitromethane and water .
Industrial Production Methods
Industrial production of L-FMAU involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving protecting-group-free synthesis to simplify the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
L-FMAU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Halogenation and other substitution reactions are common in the synthesis of L-FMAU.
Common Reagents and Conditions
Oxidation: Reagents like iodine and oxidative cleavage agents.
Reduction: Reagents such as sodium borohydride.
Substitution: Reagents like hydrogen bromide and Selectfluor.
Major Products
The major products formed from these reactions include various fluorinated derivatives and intermediates used in further synthesis steps .
Scientific Research Applications
L-FMAU has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on viral replication and cellular processes.
Medicine: Primarily used as an antiviral agent against hepatitis B virus. .
Industry: Utilized in the production of antiviral medications and as a research tool in drug development.
Mechanism of Action
L-FMAU exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of viruses like hepatitis B virus. The compound is phosphorylated by cellular kinases to its triphosphate form, which competes with the natural substrate, thymidine, thereby inhibiting viral DNA synthesis . This inhibition prevents the virus from replicating and spreading within the host .
Comparison with Similar Compounds
L-FMAU is compared with other nucleoside analogs such as:
Uniqueness
L-FMAU is unique due to its high potency against hepatitis B virus and its ability to inhibit viral replication without being incorporated into the viral DNA . This reduces the risk of mitochondrial toxicity, a common issue with other nucleoside analogs .
List of Similar Compounds
- D-FMAU
- FLT
- Lamivudine
- Adefovir
- Entecavir
L-FMAU stands out for its specific mechanism of action and its potential for use in both antiviral and anticancer therapies .
Properties
IUPAC Name |
6-aminopyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H2,6,8)(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYJJZPPWBDGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
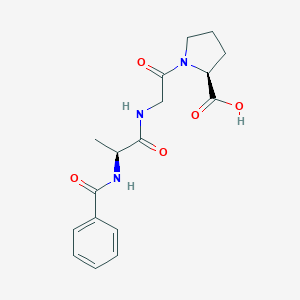
![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)



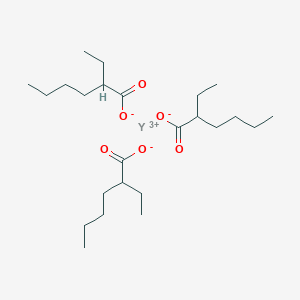
![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)
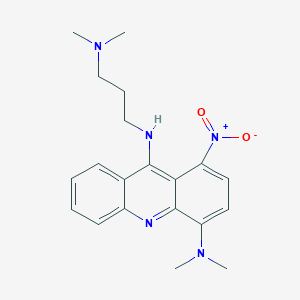
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)
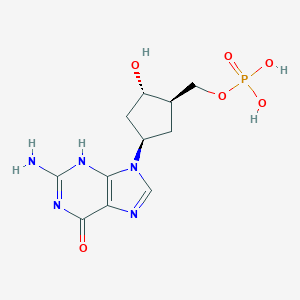
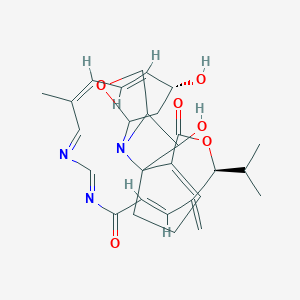
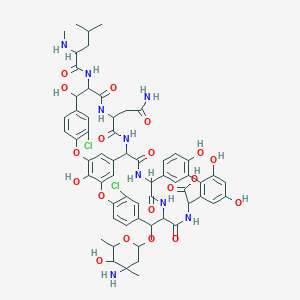
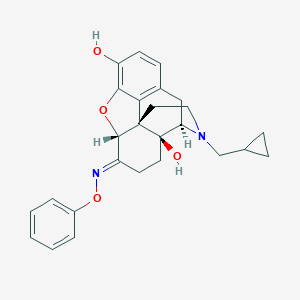
![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)
